2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine
Description
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Properties
IUPAC Name |
2-fluoro-2-(4-methylsulfanylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNMBAWBLXYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, with the molecular formula CHFNS and a molecular weight of 185.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with the trace amine-associated receptor 1 (TAAR1) . This compound modulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) . This inhibition leads to an increase in the concentration of monoamines in the synaptic cleft, thereby influencing various neurochemical pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they are metabolized by enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) , which convert them into less active metabolites. Understanding these pathways is crucial for predicting the compound's efficacy and safety in therapeutic applications.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
Antiproliferative Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications to phenethylamine structures have shown promising results against HeLa cells, suggesting potential applications in cancer therapy .
Neurotransmitter Modulation
The compound's ability to modulate neurotransmitter levels through TAAR1 activation positions it as a candidate for treating neurodegenerative disorders. Its mechanism may provide insights into developing new therapies for conditions like depression or schizophrenia, where monoamine dysregulation is evident.
Antimicrobial Properties
Emerging studies suggest that compounds similar to this compound may possess antimicrobial properties. Research utilizing checkerboard assays has indicated that such compounds can inhibit bacterial growth when used in conjunction with cell-penetrating peptides, highlighting their potential role in antibiotic development .
Case Studies
- Antiproliferative Effects : A study involving various phenethylamine derivatives demonstrated that modifications could enhance their antiproliferative activity against cancer cells. The presence of electron-donating groups was found to significantly increase cytotoxicity .
- Neurotransmitter Interaction : In vitro studies showed that compounds targeting TAAR1 could effectively increase dopamine levels in neuronal cultures, suggesting therapeutic potential for mood disorders.
- Antimicrobial Efficacy : A recent investigation into the antibacterial activity of related compounds found significant inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Scientific Research Applications
Neurological Disorders
One of the significant applications of this compound lies in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). Research indicates that compounds with structural similarities to 2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine can effectively inhibit nNOS, which is crucial for treating neurodegenerative disorders. The selectivity of these inhibitors is essential for minimizing side effects associated with non-selective inhibition of other nitric oxide synthases (iNOS and eNOS) .
Antidiabetic Agents
In studies focusing on glucose metabolism, derivatives of compounds similar to this compound have shown promise as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1. These inhibitors demonstrated significant reductions in blood glucose levels and improvements in lipid profiles in diabetic models, suggesting a potential application in diabetes management .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical transformations that can be tailored to enhance its biological activity. Modifications such as fluorination and alkylation have been explored to improve cellular permeability and selectivity towards specific biological targets .
Comparative Data Table
| Application Area | Compound Type | Target | Effectiveness |
|---|---|---|---|
| Neurological Disorders | nNOS Inhibitor | Neuronal Nitric Oxide Synthase | High potency and selectivity |
| Antidiabetic Agents | 11β-Hydroxysteroid Inhibitor | Glucose Metabolism | Significant reduction in blood glucose levels |
Case Study: nNOS Inhibition
A study published in December 2014 demonstrated that specific modifications to the structure of nNOS inhibitors led to enhanced selectivity and potency. The introduction of fluorine atoms was particularly noted for improving interactions at the active site, thereby enhancing the overall efficacy of the compound .
Case Study: Diabetes Management
Research involving a series of pyrimidine-based compounds indicated that those with structural features akin to this compound exhibited remarkable antidiabetic properties. In vivo studies on ob/ob mice showed that these compounds significantly lowered HbA1c levels when administered repeatedly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
